molecular formula C18H19ClN2O4 B3898931 N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No. B3898931
M. Wt: 362.8 g/mol
InChI Key: BFUSZWQBBKYDSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals, but it was never marketed as a pharmaceutical product. Instead, it has been used as a research chemical and has gained popularity as a recreational drug in recent years.

Mechanism of Action

N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide acts as an agonist at the mu opioid receptor, producing analgesia and other opioid effects. It also has affinity for the kappa and delta opioid receptors, but with lower potency. The exact mechanism of action of this compound is not fully understood, but it is thought to produce its effects by activating G protein-coupled receptors and modulating intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound produces typical opioid effects, such as analgesia, sedation, and euphoria. It also has respiratory depressant effects, which can be life-threatening in overdose situations. This compound has been shown to produce less constipation and physical dependence than other opioids, but it is still a highly addictive drug.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been used as a research tool to study the opioid receptor system and the structure-activity relationships of opioid compounds. Its high potency and selectivity for the mu opioid receptor make it a useful tool for studying this receptor subtype. However, its abuse potential and potential for respiratory depression limit its use in laboratory experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One area of interest is the development of new opioid compounds with improved safety profiles and reduced abuse potential. Another area of interest is the use of this compound as a tool to study the opioid receptor system and the mechanisms of opioid addiction. Finally, there is a need for further research on the pharmacokinetics and toxicology of this compound, particularly in overdose situations.

Scientific Research Applications

N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been used as a research chemical to study the opioid receptor system. It has been shown to have high affinity for the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. This compound has also been used as a tool to study the structure-activity relationships of opioid compounds.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c1-24-15-8-7-12(11-16(15)25-2)9-10-20-17(22)18(23)21-14-6-4-3-5-13(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUSZWQBBKYDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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